molecular formula C11H18N2S B13193326 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine

Cat. No.: B13193326
M. Wt: 210.34 g/mol
InChI Key: PMLQESJABAPBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a thiazole ring with a cycloheptane ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole with cycloheptanone in the presence of an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets in the body. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine

InChI

InChI=1S/C11H18N2S/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11/h8H,2-7,12H2,1H3

InChI Key

PMLQESJABAPBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2(CCCCCC2)N

Origin of Product

United States

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